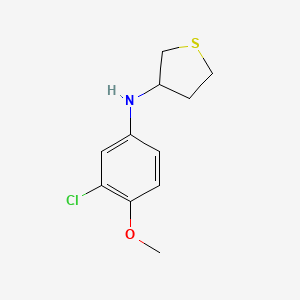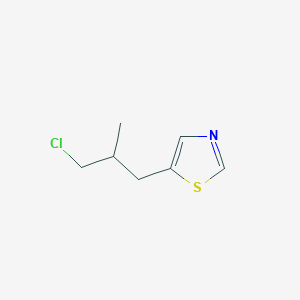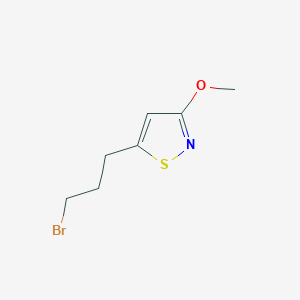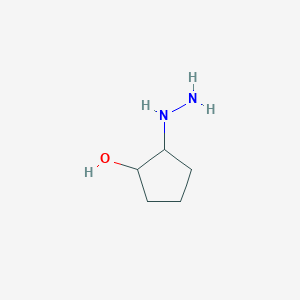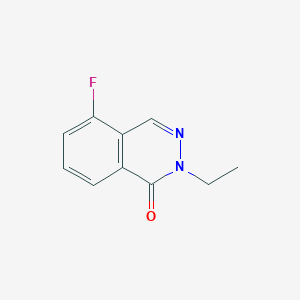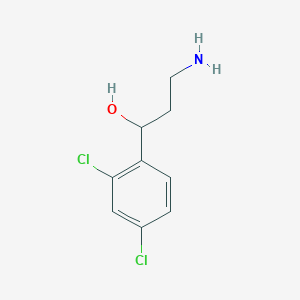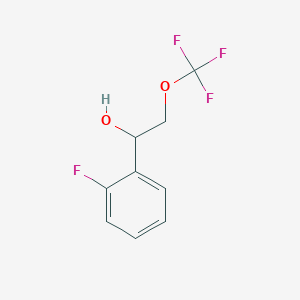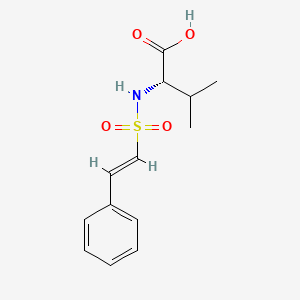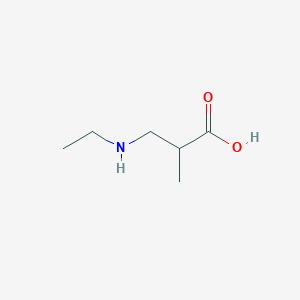![molecular formula C10H15BrN2 B13196548 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is an organic compound with the molecular formula C10H15BrN2 It is a brominated aniline derivative, which means it contains a bromine atom attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline typically involves multiple steps. One common method starts with the bromination of 3-nitrotoluene to yield 4-bromo-3-nitrotoluene. This intermediate is then subjected to a radical benzylic bromination reaction to produce 4-bromo-3-nitro-1-bromomethylbenzene . Subsequent reduction of the nitro group to an amine, followed by substitution with ethyl(methyl)amine, yields the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-([ethyl(methyl)amino]methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylaniline: This compound has a similar structure but with a methyl group instead of an ethyl(methyl)amino group.
4-Bromo-2-methylaniline: Another similar compound with a different substitution pattern on the aniline ring.
2-Bromo-4-chloro-6-((cyclohexyl(methyl)amino)methyl)aniline: This compound has additional chlorine and cyclohexyl groups, making it more complex.
Uniqueness
4-Bromo-3-([ethyl(methyl)amino]methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and ethyl(methyl)amino groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15BrN2 |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
4-bromo-3-[[ethyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C10H15BrN2/c1-3-13(2)7-8-6-9(12)4-5-10(8)11/h4-6H,3,7,12H2,1-2H3 |
Clave InChI |
XZYFRTMAJKVPGY-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC1=C(C=CC(=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




